

Z-Phenylalaninol: A Technical Guide to its Discovery, Synthesis, and Application

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Compound of Interest		
Compound Name:	Z-Phenylalaninol	
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Abstract

Z-Phenylalaninol, a chiral amino alcohol, is a pivotal building block in synthetic organic chemistry, most notably in the development of pharmaceuticals. Its strategic importance stems from the foundational N-protection of the amino acid L-phenylalanine with a benzyloxycarbonyl (Z) group, enabling precise chemical manipulations. This technical guide provides a comprehensive overview of the discovery and history of **Z-Phenylalaninol**, detailed experimental protocols for its synthesis, a compilation of its quantitative data, and its critical role in the synthesis of HIV protease inhibitors.

Discovery and History

The story of **Z-Phenylalaninol** is intrinsically linked to the advent of modern peptide chemistry. Prior to the 1930s, the controlled synthesis of peptides was a significant challenge due to the difficulty in selectively protecting the amino group of one amino acid while activating the carboxyl group for amide bond formation. A breakthrough occurred in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as a protecting group for amines. This innovation provided a robust and selectively cleavable N-terminal protection, revolutionizing peptide synthesis.

The "Z" in **Z-Phenylalaninol** refers to this benzyloxycarbonyl protecting group. The synthesis of **Z-Phenylalaninol** itself is a logical extension of this protective group strategy, involving the



reduction of the carboxylic acid of Z-L-phenylalanine to the corresponding primary alcohol. This transformation yields a stable, chiral building block that retains the stereochemical integrity of the parent amino acid while providing a hydroxyl group for further synthetic modifications. This has made **Z-Phenylalaninol** a valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of Z-L-Phenylalaninol are crucial for its identification, characterization, and use in synthesis. Below is a compilation of key quantitative data.

Table 1: Physicochemical Properties of Z-L-

Phenylalaninol

Property	Value
Molecular Formula	C17H19NO3
Molecular Weight	285.34 g/mol
Appearance	White to off-white crystalline powder
Melting Point	90-92 °C
Optical Rotation ([α] ²⁰ /D)	-30° (c=1 in chloroform)
CAS Number	6372-14-1

Table 2: Spectroscopic Data for Z-L-Phenylalaninol[1]



Spectroscopy	Data
¹H NMR (CDCl₃)	δ 7.40 - 7.20 (m, 10H, Ar-H), 5.10 (s, 2H, -CH ₂ -Ph), 4.95 (br d, 1H, NH), 3.95 (m, 1H, CH-CH ₂ OH), 3.65 (m, 2H, -CH ₂ OH), 2.85 (d, 2H, -CH ₂ -Ph), 2.10 (br s, 1H, OH)
¹³ C NMR (CDCl ₃)	δ 156.5 (C=O), 138.0, 136.5, 129.3, 128.5, 128.1, 128.0, 126.6 (Ar-C), 67.0 (-O-CH ₂ -Ph), 65.5 (-CH ₂ OH), 55.0 (CH-NH), 38.0 (-CH ₂ -Ph)
Infrared (IR) (KBr)	3350 (O-H stretch), 3320 (N-H stretch), 3030 (Ar C-H stretch), 2930, 2870 (Aliphatic C-H stretch), 1690 (C=O stretch, urethane), 1530 (N-H bend), 1250 (C-O stretch), 740, 700 (Ar C-H bend) cm ⁻¹
Mass Spectrometry (EI)	m/z 285 (M+), 194, 178, 120, 108, 91 (base peak), 77, 65

Experimental Protocols

The synthesis of Z-L-Phenylalaninol is typically achieved through the reduction of the corresponding N-protected amino acid, Z-L-phenylalanine. A common and effective method involves the use of sodium borohydride.

Synthesis of Z-L-Phenylalaninol from Z-L-Phenylalanine

Materials:

- Z-L-Phenylalanine
- Sodium Borohydride (NaBH₄)
- Tetrahydrofuran (THF), anhydrous
- Methanol (MeOH), anhydrous
- Ethyl acetate (EtOAc)



- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Z-L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add sodium borohydride (2.0 2.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
- Reaction: After the addition of sodium borohydride is complete, slowly add anhydrous methanol (1.0 - 1.5 eq) dropwise to the reaction mixture at 0 °C.
- Reflux: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Quenching: After the reaction is complete, cool the mixture to room temperature and then to
 0 °C with an ice bath. Cautiously quench the reaction by the slow, dropwise addition of water.

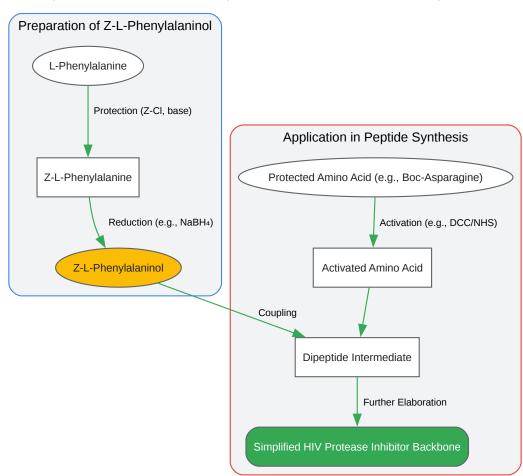


- Extraction: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF. To the remaining aqueous residue, add ethyl acetate (EtOAc). Transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Z-L-Phenylalaninol.

Visualization of Synthetic Workflow

Z-L-Phenylalaninol is a key chiral building block in the synthesis of numerous pharmaceuticals, including the first-generation HIV protease inhibitor, Saquinavir. The following diagram illustrates the synthetic workflow from L-phenylalanine to Z-L-Phenylalaninol and its subsequent incorporation into a simplified peptide backbone, representing a core structural motif of such inhibitors.





Synthetic Workflow of Z-L-Phenylalaninol in HIV Protease Inhibitor Synthesis

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Caption: Synthetic pathway from L-Phenylalanine to Z-L-Phenylalaninol and its use in peptide synthesis.

Conclusion



Z-Phenylalaninol stands as a testament to the enduring legacy of the benzyloxycarbonyl protecting group in organic synthesis. Its preparation from the readily available chiral pool amino acid, L-phenylalanine, provides a versatile and stereochemically defined building block. The detailed physicochemical, spectroscopic, and synthetic data provided in this guide are intended to support researchers, scientists, and drug development professionals in the effective utilization of this important chiral amino alcohol in their synthetic endeavors, particularly in the pursuit of novel therapeutics.

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